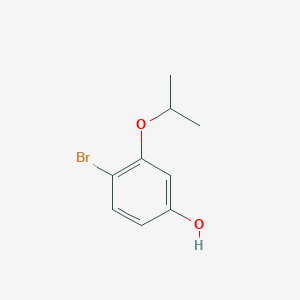
4-BROMO-3-(PROPAN-2-YLOXY)PHENOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BROMO-3-(PROPAN-2-YLOXY)PHENOL is an organic compound with the molecular formula C9H11BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and an isopropoxy group at the third position on the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-3-(PROPAN-2-YLOXY)PHENOL typically involves the bromination of 3-isopropoxyphenol. One common method includes the use of bromine in the presence of a solvent like carbon disulfide or glacial acetic acid. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of temperature, solvent concentration, and bromine feed rate.
Analyse Chemischer Reaktionen
Types of Reactions: 4-BROMO-3-(PROPAN-2-YLOXY)PHENOL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 3-isopropoxyphenol.
Wissenschaftliche Forschungsanwendungen
4-BROMO-3-(PROPAN-2-YLOXY)PHENOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-BROMO-3-(PROPAN-2-YLOXY)PHENOL involves its interaction with various molecular targets. The bromine atom and phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
4-Bromophenol: Similar structure but lacks the isopropoxy group.
3-Isopropoxyphenol: Similar structure but lacks the bromine atom.
4-Bromo-2-isopropoxyphenol: Similar structure with different substitution pattern.
Uniqueness: 4-BROMO-3-(PROPAN-2-YLOXY)PHENOL is unique due to the specific positioning of the bromine and isopropoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C9H11BrO2 |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
4-bromo-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11BrO2/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6,11H,1-2H3 |
InChI-Schlüssel |
QNAJTQPJMSCCBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1)O)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














